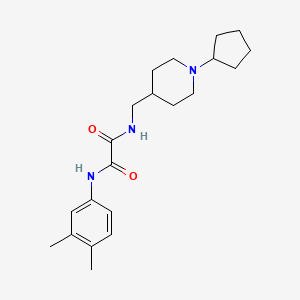

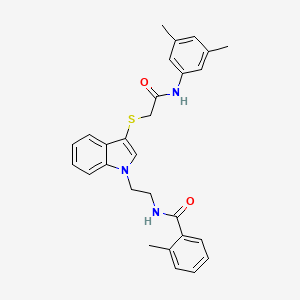

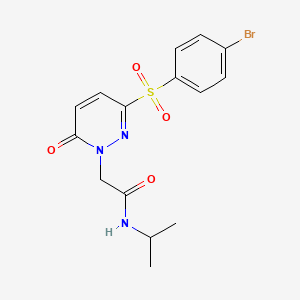

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide, also known as JNJ-31020028, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and has the potential to become a valuable tool for researchers in the field of neuroscience.

Scientific Research Applications

Cancer Therapeutics

Compounds similar to F5016-0330 have been explored for their potential as cancer therapeutics. The structural features of these compounds allow them to act as inhibitors for specific proteins involved in cancer cell proliferation and survival. For instance, derivatives of piperidine have been studied for their ability to inhibit protein kinase B (Akt), which is a key player in cancer cell signaling pathways . By inhibiting Akt, these compounds can potentially suppress tumor growth and promote apoptosis in cancer cells.

Anti-Inflammatory Agents

The piperidine moiety in F5016-0330 is significant in the development of anti-inflammatory drugs. Research has shown that piperidine derivatives can be potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme linked to inflammatory processes . Inhibiting sEH can stabilize anti-inflammatory mediators in the body, thus providing a therapeutic strategy for treating pain and inflammatory diseases.

Hypoxia-Inducible Factor (HIF) Activation

Some benzamide derivatives of piperidine have been found to activate hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 plays a crucial role in cellular response to low oxygen levels and is involved in various physiological processes, including angiogenesis, metabolism, and cell survival. Activating HIF-1 pathways can have therapeutic implications in conditions like ischemia and chronic wounds.

properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(3,4-dimethylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2/c1-15-7-8-18(13-16(15)2)23-21(26)20(25)22-14-17-9-11-24(12-10-17)19-5-3-4-6-19/h7-8,13,17,19H,3-6,9-12,14H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHBLLPUJQMYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(3,4-dimethylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-3-[(1,4-diphenyl-1H-pyrazol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2966378.png)

![1-(2-Furoyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2966380.png)

![N-(2-chlorophenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2966385.png)

![6-Methoxy-4-[(1-methylpyrrolidin-3-yl)oxy]quinoline](/img/structure/B2966389.png)

![ethyl 2-(2-((2-methyl-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2966395.png)